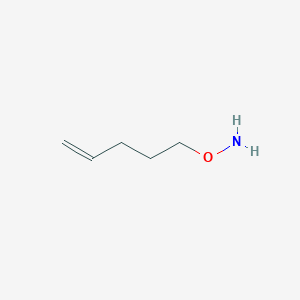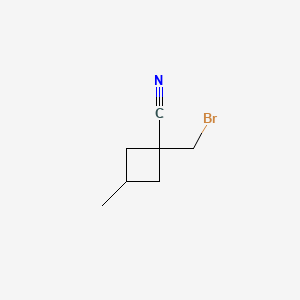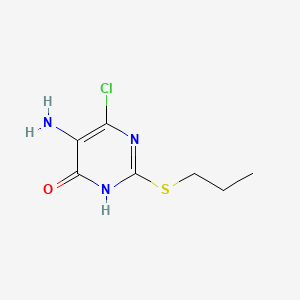
1-Azido-4-chloro-2,3-difluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Azido-4-chloro-2,3-difluorobenzene is an organic compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N₃) attached to a benzene ring that also contains chlorine and fluorine substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azido-4-chloro-2,3-difluorobenzene typically involves the introduction of the azido group to a pre-functionalized benzene ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-chloro-2,3-difluoronitrobenzene, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions. The reaction proceeds via the displacement of the nitro group by the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient handling of hazardous reagents like sodium azide.
化学反应分析
Types of Reactions
1-Azido-4-chloro-2,3-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃) in DMF.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Substitution: Various substituted benzene derivatives.
Reduction: 4-chloro-2,3-difluoroaniline.
Cycloaddition: 1,2,3-triazole derivatives.
科学研究应用
1-Azido-4-chloro-2,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive triazole compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of 1-Azido-4-chloro-2,3-difluorobenzene in chemical reactions involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. The molecular targets and pathways involved depend on the specific reaction and application, such as the formation of covalent bonds with biomolecules in bioconjugation.
相似化合物的比较
Similar Compounds
1-Chloro-2,3-difluorobenzene: Lacks the azido group, making it less reactive in cycloaddition reactions.
4-Azido-2,3-difluorobenzene: Similar structure but without the chlorine substituent, affecting its reactivity and applications.
1-Azido-4-chlorobenzene: Lacks the fluorine substituents, which can influence the compound’s electronic properties and reactivity.
Uniqueness
1-Azido-4-chloro-2,3-difluorobenzene is unique due to the combination of azido, chloro, and difluoro substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
属性
分子式 |
C6H2ClF2N3 |
|---|---|
分子量 |
189.55 g/mol |
IUPAC 名称 |
1-azido-4-chloro-2,3-difluorobenzene |
InChI |
InChI=1S/C6H2ClF2N3/c7-3-1-2-4(11-12-10)6(9)5(3)8/h1-2H |
InChI 键 |
IAQFARMPRIPCHL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1N=[N+]=[N-])F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B13470063.png)
![Tert-butyl 1-(hydroxymethyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13470065.png)
![Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13470066.png)


![5-Oxaspiro[3.4]octan-2-aminehydrochloride](/img/structure/B13470079.png)






